

A Comparative Analysis of Infigratinib and F1-7 in FGFR-Amplified Cancer Models

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Compound of Interest

Compound Name: *FGFR1 inhibitor 7*

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This guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR) inhibitors, Infigratinib (BGJ398) and F1-7, based on available preclinical data. While direct head-to-head studies are not available, this document synthesizes findings from separate investigations to offer insights into their respective mechanisms of action, efficacy in cancer models with FGFR aberrations, and the experimental approaches used for their evaluation.

Executive Summary

Infigratinib is a selective, ATP-competitive oral tyrosine kinase inhibitor (TKI) with high potency against FGFR1, FGFR2, and FGFR3, and weaker activity against FGFR4.^{[1][2]} It has demonstrated clinical activity in patients with chemotherapy-refractory cholangiocarcinoma harboring FGFR2 fusions.^[1] F1-7 is a novel small molecule pan-FGFR inhibitor that has shown potent inhibition of all four FGFR isoforms in biochemical assays and anti-tumor activity in colon cancer models.^{[3][4]} This guide will delve into the quantitative data supporting the activity of each compound, the methodologies behind these findings, and visualizations of the targeted signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of Infigratinib and F1-7 in various FGFR-amplified or dependent cancer models. It is crucial to note that the data for each inhibitor were generated in independent studies under different experimental conditions.

Table 1: In Vitro Inhibitory Activity of Infigratinib and F1-7

Compound	Target	Assay Type	Cell Line/Recombinant Protein	Cancer Type	IC50	Citation(s)
Infigratinib	FGFR1, FGFR2, FGFR3	Biochemical Assay	Recombinant Kinases	-	Low nM potency	[1]
FGFR2 fusion	Cell Viability	ICC13-7	Cholangiocarcinoma	12 nM	[5]	
FGFR2 fusion	Cell Viability	ICC21	Cholangiocarcinoma	~250 nM	[5]	
FGFR-dependent	Cell Viability	Malignant Pleural Mesothelioma Cell Lines (sensitive)	Malignant Pleural Mesothelioma	< 1 μ M	[6]	
FGFR-dependent	Cell Viability	Colorectal Cancer TIC Spheroids (HC6T, HC9T, HC20T)	Colorectal Cancer	Not specified, but showed dose-dependent growth suppression	[7]	
F1-7	Recombinant FGFR1	Kinase Assay	Recombinant Protein	-	10 nM	[3]
Recombinant FGFR2	Kinase Assay	Recombinant Protein	-	21 nM	[3]	
Recombinant FGFR3	Kinase Assay	Recombinant Protein	-	50 nM	[3]	

Recombinant FGFR4	Kinase Assay	Recombinant Protein	-	4.4 nM	[3]
FGFR-overexpressing	Cell Viability (MTT)	HCT-116, RKO, SW620	Colon Cancer	1-2 μ M	[3]

Table 2: In Vivo Anti-Tumor Efficacy of Infigratinib and F1-7

Compound	Cancer Model	Dosing	Outcome	Citation(s)
Infigratinib	Bladder Cancer Xenograft (RT112 cells, FGFR3-TACC3 fusion)	Oral, once daily for 14 days	Dose-dependent tumor growth inhibition	[1]
Patient-Derived Xenograft (PDX) Models (FGFR fusion-positive)	Oral, once daily for 3 weeks	Reduction in tumor volume in cholangiocarcinoma, breast, liver, gastric cancer, and glioma models	[1][8]	
Sorafenib-Resistant Hepatocellular Carcinoma Xenografts	20 mg/kg, once daily for 17-30 days	Potent suppression of tumor growth	[9]	
F1-7	Colon Cancer Xenograft Model	Not specified	Inhibition of tumor growth	[3][10]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate Infigratinib

and F1-7.

Infigratinib:

- **Cell Viability Assays:** Malignant pleural mesothelioma (MPM) cell lines were treated with increasing concentrations of infigratinib or DMSO (vehicle control). Cell numbers were determined after 72 hours to calculate IC50 values.[6] For cholangiocarcinoma (ICC) cell lines, sensitivity to infigratinib was evaluated using an IC50 assay with 4 technical replicates per data point.[5]
- **Western Blot Analysis:** To assess the impact on downstream signaling, total cell lysates from NIH3T3 cells expressing a KLK2-FGFR2 fusion were subjected to Western analysis. Antibodies against pAKT, AKT, pMEK, MEK, pFGFR, FGFR, pMAPK, MAPK, pFRS2, and FRS2 were used.[1] In hepatocellular carcinoma tumor tissues, western blot analysis was performed to detect changes in the FGFR signaling pathway.[9]
- **Xenograft Studies:** For bladder cancer models, subcutaneous tumors were established in female nude rats using RT112 cells. Treatment with oral infigratinib began when the average tumor size reached 100 mm³. [1] For patient-derived xenograft (PDX) models, tumor growth inhibition studies were conducted in subcutaneous tumor-bearing immunocompromised rats or mice. Oral infigratinib was administered daily for 3 weeks, with tumor dimensions measured twice weekly.[1] In hepatocellular carcinoma models, tumors were implanted subcutaneously into immunodeficient mice. Mice were treated with 20 mg/kg infigratinib once daily for 17 to 30 days.[9]

F1-7:

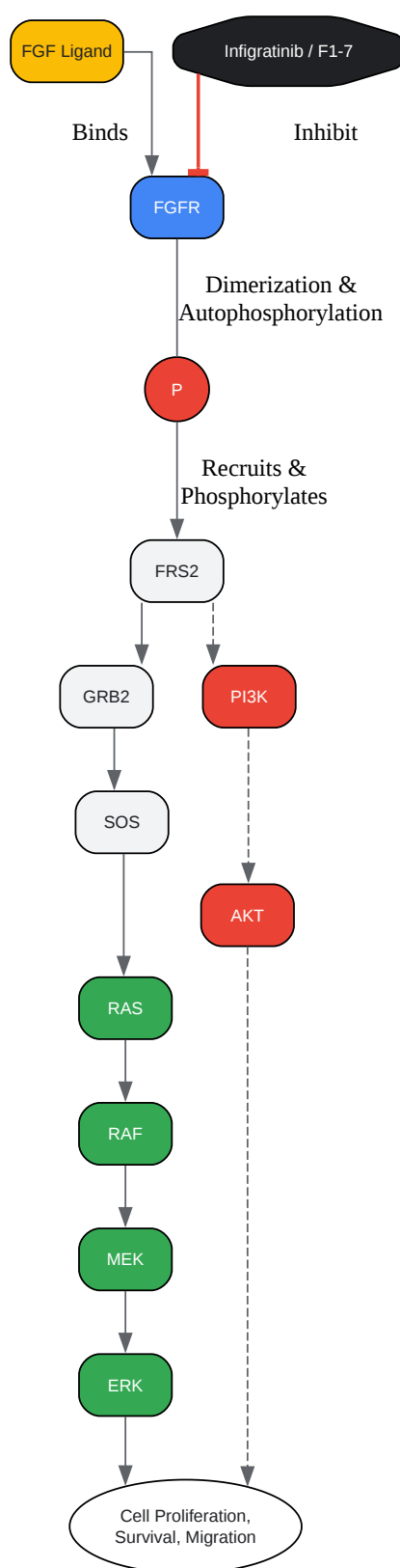
- **Kinase Inhibition Assay:** The half-maximal inhibitory concentration (IC50) of F1-7 against recombinant FGFR1, 2, 3, and 4 was determined to assess its pan-FGFR inhibitory activity. [3]
- **Cell Proliferation and Viability Assays (MTT):** Colon cancer cell lines (HCT-116, RKO, and SW620) were treated with F1-7 to determine its effect on cell viability in a concentration-dependent manner and to calculate the IC50.[3]
- **Western Blotting:** The effect of F1-7 on FGFR phosphorylation and its downstream signaling pathways was evaluated in colon cancer cells.[3][10]

- Comet and EdU Assays: These assays were performed to assess DNA damage and cell proliferation, respectively, in colon cancer cells treated with F1-7.[10]
- Xenograft Model: An in vivo xenograft model was generated to investigate the anti-tumor effect of F1-7.[3][10]

Mandatory Visualization

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway, which is the primary target of both Infigratinib and F1-7. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream cascades such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][11]

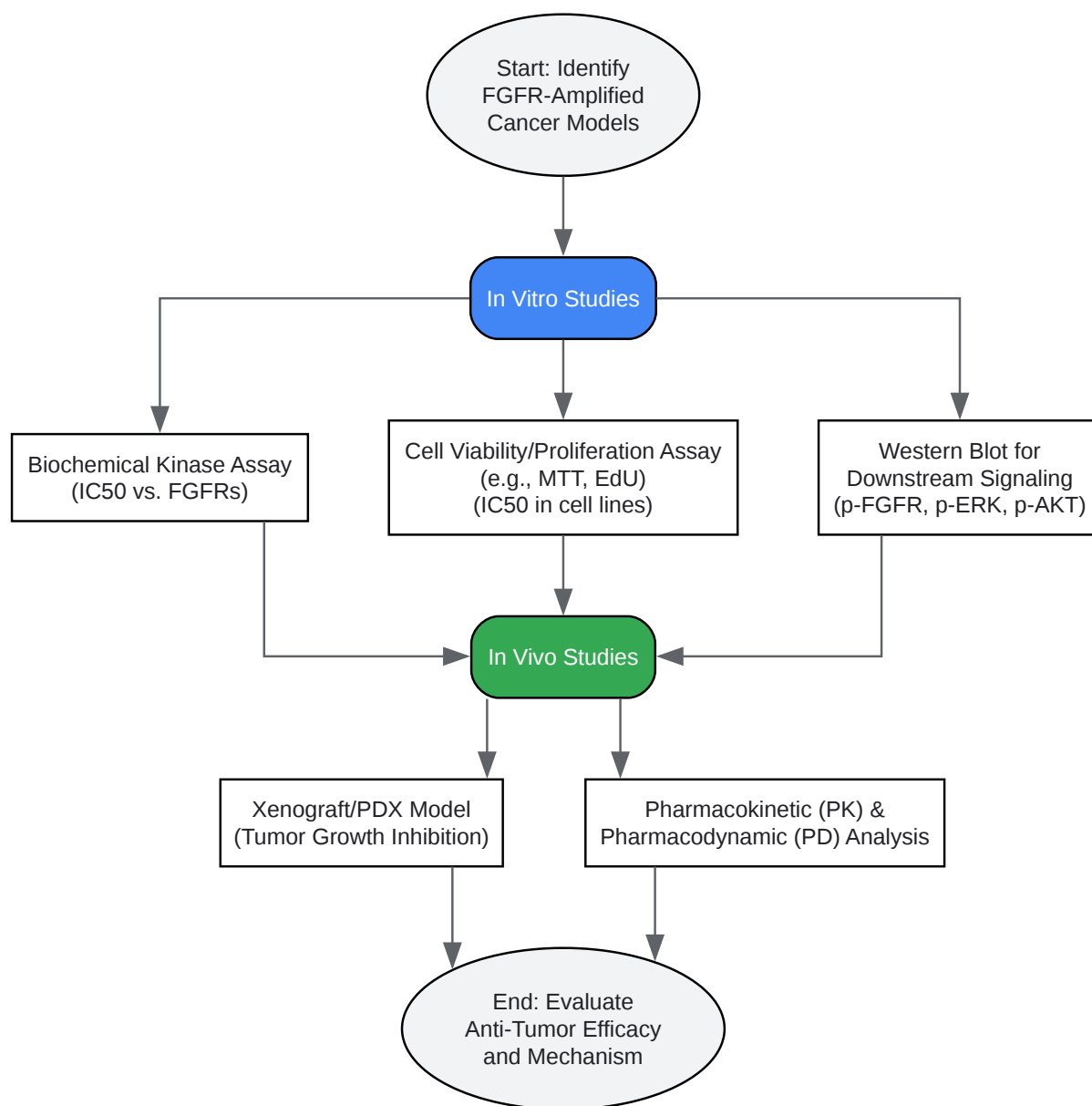


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Caption: FGFR Signaling Pathway and Inhibition by Infgratinib/F1-7.

Generalized Experimental Workflow for FGFR Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of an FGFR inhibitor, based on the methodologies reported for both Infigratinib and F1-7.



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